(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C11H11N3O3S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O3S/c1-17-9-4-7(2-3-8(9)15)5-12-14-11-13-10(16)6-18-11/h2-5,15H,6H2,1H3,(H,13,14,16)/b12-5+ |
InChI Key |
OKKYHQIBLNSKIA-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)CS2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)O |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
The first step involves condensing 4-hydroxy-3-methoxybenzaldehyde with a hydrazide to form a hydrazone intermediate. For example:
Cyclization to Thiazolidin-4-One
The hydrazone intermediate undergoes cyclization with mercaptoacetic acid to form the thiazolidin-4-one ring:
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 80 | 6 | 62 |
| 2 | NaOAc | Ethanol | 100 | 4 | 76 |
| 3 | Acetic acid | Acetic acid | 100 | 8 | 87 |
Data adapted from studies on analogous thiazolidin-4-one syntheses.
Mechanistic Insights
The reaction mechanism proceeds via:
-
Hydrazone Formation : Nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone.
-
Cyclization : Mercaptoacetic acid’s thiol group attacks the hydrazone’s imine carbon, forming a five-membered thiazolidin-4-one ring. Proton transfer and tautomerization yield the final product.
Purification and Characterization
Purification Techniques
Analytical Data
-
IR Spectroscopy : Peaks at 3,400–3,300 cm⁻¹ (N–H), 1,710–1,680 cm⁻¹ (C=O lactone/amide), and 1,610 cm⁻¹ (C=N).
-
NMR Spectroscopy :
Yield Optimization Strategies
Catalytic Effects
Solvent Selection
-
Polar Protic Solvents : Ethanol and acetic acid favor proton transfer steps, critical for cyclization.
-
Reaction Time : Extended reflux durations (8 hours) maximize product formation but risk decomposition.
Comparative Analysis of Methodologies
Table 2: Synthetic Routes for Thiazolidin-4-One Derivatives
The hydrazone cyclization method is preferred for its higher yields and applicability to aromatic aldehydes.
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone linkage (-NH-N=CH-) and thiazolidinone ring are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the hydrazone bond occurs in the presence of HCl or H₂SO₄, yielding 4-hydroxy-3-methoxybenzaldehyde and a thiosemicarbazone derivative.
-
Basic Hydrolysis : NaOH or KOH promotes ring-opening of the thiazolidinone, forming a mercaptoacetamide intermediate.
Reaction Table :
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (pH < 3) | HCl, H₂O, reflux | 4-hydroxy-3-methoxybenzaldehyde + thiosemicarbazone |
| Basic (pH > 10) | NaOH, ethanol | Mercaptoacetamide derivative + CO₂ |
Oxidation Reactions
The hydrazone moiety and aromatic methoxy group undergo oxidation:
-
Hydrazone Oxidation : Treatment with H₂O₂ or KMnO₄ converts the -NH-N=CH- group into a diazenium or nitroso derivative, depending on the oxidizing agent.
-
Methoxy Group Oxidation : Strong oxidants like CrO₃ transform the methoxy (-OCH₃) group into a carbonyl (-COOH) group.
Key Observations :
-
Oxidation of the hydrazone linkage enhances electrophilicity, facilitating subsequent nucleophilic attacks.
-
Methoxy-to-carboxyl conversion alters solubility and biological activity.
Condensation Reactions
The compound participates in Schiff base formation and Knoevenagel condensation:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imine derivatives, with acetic acid as a catalyst .
-
Knoevenagel Condensation : The active methylene group in the thiazolidinone ring reacts with aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones .
Example Reaction Pathway :
$$
\text{Thiazolidinone} + \text{RCHO} \xrightarrow{\text{NaOAc, Δ}} \text{α,β-unsaturated ketone} + \text{H}_2\text{O}
$$
Cycloaddition Reactions
The thiazolidinone ring acts as a dienophile in Diels-Alder reactions:
-
With Dienes : Reacts with 1,3-butadiene derivatives under thermal conditions to form six-membered heterocycles.
-
Regioselectivity : Electron-withdrawing groups on the diene enhance reaction rates due to increased electrophilicity of the thiazolidinone carbonyl.
Table: Cycloaddition Partners and Products
| Diene | Conditions | Product |
|---|---|---|
| 1,3-cyclohexadiene | Toluene, 110°C | Bicyclic thiazine derivative |
| Furan | DMF, 80°C | Oxabicyclic adduct |
Nucleophilic Substitution
The sulfur atom in the thiazolidinone ring and the hydrazone nitrogen are nucleophilic sites:
-
S-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form thioether derivatives .
-
N-Acylation : Acetic anhydride acetylates the hydrazone nitrogen, improving metabolic stability.
Reaction Efficiency :
-
S-Alkylation proceeds with >80% yield in polar aprotic solvents like DMF .
-
N-Acylation requires anhydrous conditions to avoid hydrolysis.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or bond cleavage:
-
Dimerization : Forms a cyclobutane ring upon UV exposure in inert solvents.
-
C-S Bond Cleavage : Prolonged UV light breaks the thiazolidinone ring, releasing sulfur-containing fragments.
Applications :
-
Photodynamic therapy (PDT) applications due to ROS generation under light.
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s reactivity with biomolecules is critical:
-
Enzyme Inhibition : Forms hydrogen bonds with catalytic residues of COX-2 and topoisomerase II, confirmed via molecular docking.
-
DNA Intercalation : The planar benzylidene moiety intercalates into DNA base pairs, causing strand breaks.
Scientific Research Applications
Overview
The compound (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is part of the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various applications of this compound, particularly in the fields of pharmacology and biochemistry, supported by relevant case studies and data.
Anticancer Properties
Thiazolidinone derivatives, including this compound, have shown promising anticancer activity. Research indicates that compounds in this class can inhibit cell growth in various cancer types. For instance, a study demonstrated that certain thiazolidinone derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines, with one derivative showing an 84.19% inhibition rate against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to possess activity against a range of pathogens, including bacteria and fungi. A study found that thiazolidinone derivatives displayed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infectious diseases .
Antioxidant Effects
Research has highlighted the antioxidant capabilities of thiazolidinone derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the presence of hydroxyl and methoxy groups in their structure .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate under reflux conditions. This process can be optimized for yield and purity through various reaction conditions such as solvent choice and temperature control.
Comparative Data Table
| Property | This compound | Other Thiazolidinones |
|---|---|---|
| Anticancer Activity | Inhibition rates up to 84.19% against leukemia cell lines | Varies by derivative |
| Antimicrobial Activity | Effective against E. coli and S. aureus | Broad spectrum |
| Antioxidant Activity | Significant free radical scavenging ability | Generally high |
| Synthesis Method | Condensation with hydrazine under reflux | Varies |
Case Studies
- Anticancer Screening : A study conducted by Güzel-Akdemir et al. evaluated various thiazolidinone derivatives for anticancer properties using a primary screening method at the National Cancer Institute. The results indicated that these compounds could serve as potential leads in anticancer drug development .
- Antimicrobial Evaluation : Research published in the Journal of Research in Pharmacy assessed the antimicrobial efficacy of thiazolidinone derivatives against common pathogens. Results showed promising activity levels that support further exploration for clinical applications .
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. Additionally, the presence of the hydrazone linkage and thiazolidinone ring allows the compound to interact with biological macromolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-Donating vs.
- Thioxo vs.
Key Observations :
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The target compound’s –OH and –N–N– groups likely form intermolecular hydrogen bonds, analogous to patterns seen in hydrazine derivatives (e.g., ).
- Crystal Packing: Tools like SHELX and WinGX are critical for resolving E/Z isomerism and confirming the planar thiazolidinone ring conformation.
Biological Activity
(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological properties, synthetic routes, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N3O3S, with a molecular weight of 279.32 g/mol. The compound features a thiazolidine ring and a hydrazone linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O3S |
| Molecular Weight | 279.32 g/mol |
| IUPAC Name | (2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
| InChI Key | HMIZFRXJCMFHQS-AWNIVKPZSA-N |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibit cancer cell proliferation by targeting various signaling pathways and enzymes involved in tumor growth . The thiazolidinone scaffold is particularly noted for its ability to act as multi-target enzyme inhibitors, making it a promising candidate in cancer therapy.
Antimicrobial Properties
Thiazolidinones have been shown to possess antimicrobial activity against a variety of pathogens. For instance, derivatives of this compound have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antioxidant Activity
The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The antioxidant capacity is often linked to the presence of phenolic groups in the structure.
Case Studies
- Anticancer Efficacy : A recent study evaluated the anticancer effects of thiazolidinone derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in breast and lung cancer models, with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) as low as 15 µg/mL for certain derivatives, showcasing their potential as therapeutic agents against resistant bacterial strains.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate.
- Cyclization : Reacting the hydrazone intermediate with 2-bromoacetic acid under basic conditions to form the thiazolidinone ring.
These synthetic methods have been optimized to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with thiazolidinone precursors. Key steps include:
- Reagent Selection : Use 3-(4-hydroxyphenyl)thiosemicarbazide and chloroacetic acid with sodium acetate as a base in a DMF-acetic acid solvent system (reflux for 2 hours) .
- Functional Group Protection : Protect the phenolic -OH group during synthesis to prevent undesired side reactions, as seen in analogous hydrazone syntheses .
- Optimization : Vary solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of oxo-compounds (e.g., aldehydes/ketones) to improve yield .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming its structure and stereochemistry?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. What in vitro biological screening approaches are recommended for preliminary evaluation?
Methodological Answer:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition diameters to standard antibiotics .
- Antioxidant Potential : Employ DPPH radical scavenging assays, with IC values calculated against ascorbic acid controls .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, using IC thresholds <50 µM for further study .
Advanced Research Questions
Q. How can computational methods predict reactivity or biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase for antimicrobial activity). Validate docking scores with IC correlations .
Q. What strategies resolve contradictions between theoretical and experimental data in supramolecular assembly?
Methodological Answer:
- Hydrogen-Bonding Analysis : Apply Etter’s graph-set notation to categorize intermolecular interactions (e.g., motifs) in crystal structures .
- Energy Frameworks : Use CrystalExplorer to compare computed (Hirshfeld) and experimental packing efficiencies, addressing discrepancies via lattice energy calculations .
Q. What advanced crystallization techniques improve single-crystal quality?
Methodological Answer:
- Slow Evaporation : Use mixed solvents (e.g., DMF-ethanol) with controlled humidity to grow larger crystals .
- Seeding : Introduce microcrystals into supersaturated solutions to promote uniform growth, critical for twinned or polymorphic systems .
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts, enhancing resolution for SHELXL refinement .
Q. How does systematic substitution of functional groups affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introduce -NO or -I substituents to enhance electrophilicity, improving antimicrobial activity (e.g., IC reduced by 30% with 4-iodo substitution) .
- Methoxy vs. Hydroxy Groups : Compare logP values (HPLC-derived) to assess lipid solubility. Methoxy groups increase bioavailability but may reduce hydrogen-bonding interactions with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
